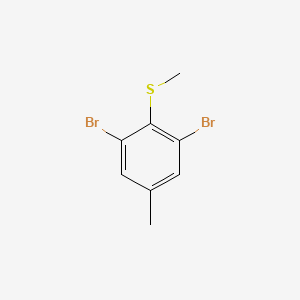
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane: is an organosulfur compound characterized by the presence of bromine atoms at the 2 and 6 positions, a methyl group at the 4 position, and a sulfane group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the bromination of 4-methylphenol using bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 2,6-dibromo-4-methylphenol . The subsequent reaction with a methyl sulfide source, such as dimethyl sulfide, under appropriate conditions, leads to the formation of (2,6-Dibromo-4-methylphenyl)(methyl)sulfane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient bromination and sulfane group introduction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 4-methylphenyl(methyl)sulfane.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Methylphenyl(methyl)sulfane.
Substitution: Various substituted phenyl(methyl)sulfanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2,6-Dibromo-4-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,6-Dibromo-4-methylphenyl)(methyl)sulfane involves its interaction with molecular targets through its bromine and sulfane groups. The bromine atoms can participate in halogen bonding, while the sulfane group can undergo redox reactions. These interactions can modulate biological pathways and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dibromo-4-methylphenol: Similar structure but lacks the sulfane group.
2,6-Dibromo-4-isopropylphenyl(methyl)sulfane: Similar structure with an isopropyl group instead of a methyl group.
2,6-Dibromo-4-methylaniline: Similar structure with an amino group instead of a sulfane group.
Eigenschaften
Molekularformel |
C8H8Br2S |
|---|---|
Molekulargewicht |
296.02 g/mol |
IUPAC-Name |
1,3-dibromo-5-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8Br2S/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
HZXJTKYECVZWJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)SC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
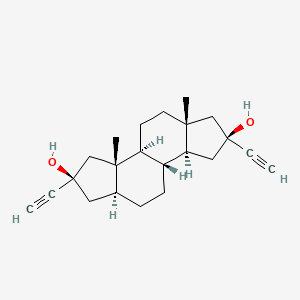
![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
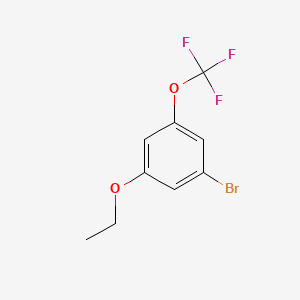
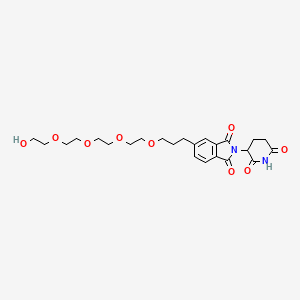
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)
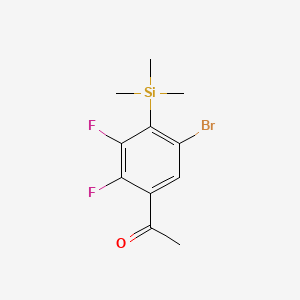
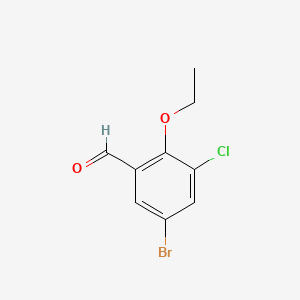
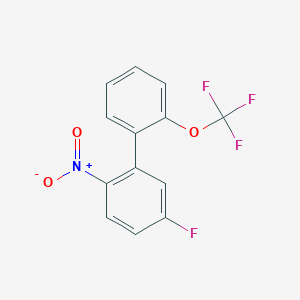
![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B14761140.png)
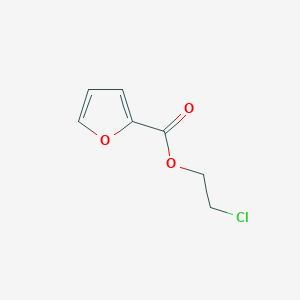
![(S)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14761147.png)


